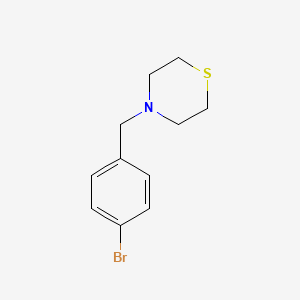
4-(4-Bromobenzyl)thiomorpholine
Overview
Description
4-(4-Bromobenzyl)thiomorpholine is a chemical compound with the molecular formula C11H14BrNS . It has a molecular weight of 272.21 .
Synthesis Analysis
The synthesis of 4-(4-Bromobenzyl)thiomorpholine can be achieved through a reaction involving 4-bromobenzyl bromide, triethylamine, and thiomorpholine in tetrahydrofuran (THF). The mixture is stirred at ambient temperature for 16 hours .Molecular Structure Analysis
The molecular structure of 4-(4-Bromobenzyl)thiomorpholine includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 28 bonds, including 16 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 2 six-membered rings, and 1 sulfide .Scientific Research Applications
Antimicrobial Activity
4-(4-Bromobenzyl)thiomorpholine derivatives have been synthesized and studied for their antimicrobial properties. These derivatives demonstrate significant activity against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. For instance, thiomorpholine derivatives synthesized via nucleophilic substitution reactions showed promising antimicrobial activity (D. Kardile & N. Kalyane, 2010). Similarly, 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol derivatives synthesized without solvent displayed antimicrobial activity against various bacterial and fungal strains (A. Kaneria et al., 2016).
Antioxidant Activity
Research has also explored the antioxidant properties of bromophenol derivatives, including those related to 4-(4-Bromobenzyl)thiomorpholine. For example, bromophenols isolated from the red algae Vertebrata lanosa showed potent antioxidant activity in cellular assays (E. K. Olsen et al., 2013). Another study on nitrogen-containing bromophenols from the marine red alga Rhodomela confervoides demonstrated significant radical scavenging activity, indicating their potential as natural antioxidants in food or pharmaceutical fields (Ke-kai Li et al., 2012).
Biochemical and Pharmacological Studies
4-(4-Bromobenzyl)thiomorpholine and its derivatives have been involved in biochemical and pharmacological studies. For instance, the synthesis of isomeric 2,4-diaminoquinazolines, including a compound with a 4-bromobenzyl substituent, showed potent inhibition of Aβ40/42 aggregation, suggesting potential in Alzheimer's disease research (T. Mohamed et al., 2016). Another study synthesized chiral nonracemic thiomorpholines, demonstrating their use in sulfur ylide mediated asymmetric epoxidation of aldehydes, indicating their versatility in chemical synthesis (Markus Hansch et al., 2008).
Crystallographic Analysis
Crystallographic analysis of compounds related to 4-(4-Bromobenzyl)thiomorpholine has provided insights into their molecular structure and potential applications in medicinal chemistry. Studies on N-(4-bromobenzyl)isoquinolinium derivatives, for example, have helped understand their molecular conformations and interactions, which are crucial for drug design (B. Matthews et al., 1973).
properties
IUPAC Name |
4-[(4-bromophenyl)methyl]thiomorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNS/c12-11-3-1-10(2-4-11)9-13-5-7-14-8-6-13/h1-4H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJPSPKQDYBMGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromobenzyl)thiomorpholine | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


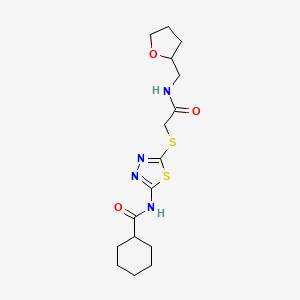
![2-Chloro-N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]pyridine-4-carboxamide](/img/structure/B2470510.png)

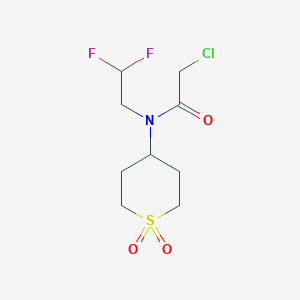
![(E)-2-cyano-N-(2-fluorophenyl)-3-[4-(3-methylbutoxy)phenyl]prop-2-enamide](/img/structure/B2470518.png)
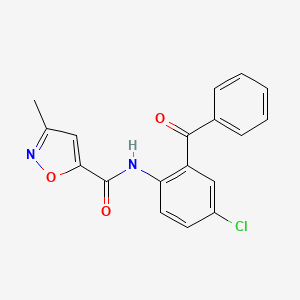
![5-ethyl-2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2470520.png)
![2-Hydroxy-N-methoxy-N-methyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B2470521.png)
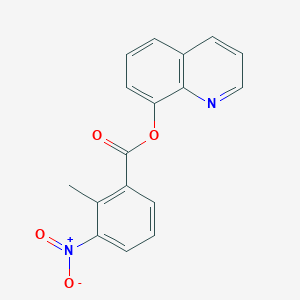
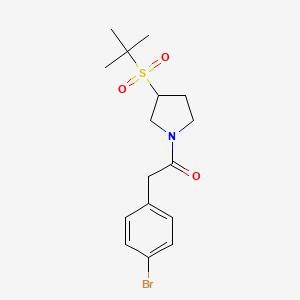
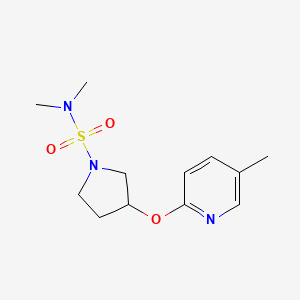

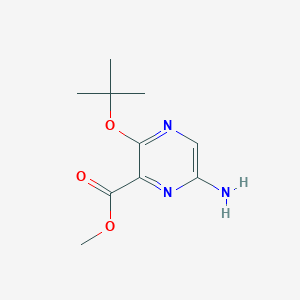
![4-[4-(2-Chloro-4,6-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B2470532.png)